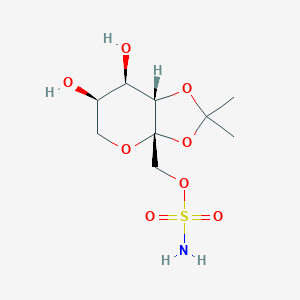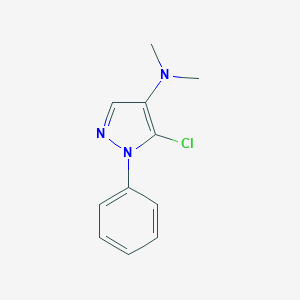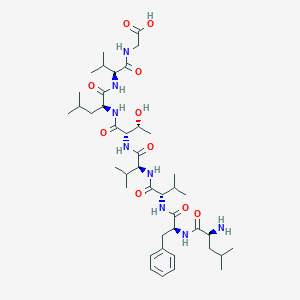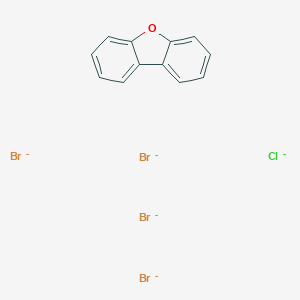
4-CHLOROMETHYLSTILBENE
Übersicht
Beschreibung
1-(Chloromethyl)-4-(2-phenylethenyl)benzene is an organic compound with the molecular formula C15H13Cl It is a derivative of benzene, where a chloromethyl group and a phenylethenyl group are attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-4-(2-phenylethenyl)benzene can be achieved through several routes. One common method involves the reaction of 4-(2-phenylethenyl)benzyl alcohol with thionyl chloride (SOCl2) to introduce the chloromethyl group. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis. For example, the use of a palladium catalyst in the presence of a suitable ligand can facilitate the chloromethylation of 4-(2-phenylethenyl)benzene under milder conditions.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-4-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The phenylethenyl group can undergo oxidation to form epoxides or diols, depending on the oxidizing agent used.
Reduction Reactions: The phenylethenyl group can be reduced to form the corresponding alkane using hydrogenation catalysts.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major products formed from these reactions include substituted benzyl derivatives, epoxides, diols, and alkanes.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-(2-phenylethenyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study the interactions of chloromethyl and phenylethenyl groups with biological molecules.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-(2-phenylethenyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The phenylethenyl group can participate in π-π interactions and other non-covalent interactions with biological targets, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Chloromethyl)-4-(2-phenylethenyl)benzene include:
1-(Chloromethyl)-4-(2-phenylethyl)benzene: This compound has a phenylethyl group instead of a phenylethenyl group, which affects its reactivity and applications.
1-(Bromomethyl)-4-(2-phenylethenyl)benzene: The bromomethyl group is more reactive than the chloromethyl group, leading to different reaction conditions and products.
1-(Chloromethyl)-4-(2-phenylethenyl)benzene derivatives: Various derivatives with different substituents on the benzene ring can exhibit unique properties and applications.
The uniqueness of 1-(Chloromethyl)-4-(2-phenylethenyl)benzene lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in different fields.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-(2-phenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQBYQAGGHNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate](/img/structure/B22698.png)

![disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B22701.png)


![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
